2-(Methylcarbamoyl)isonicotinic acid
Overview
Description
2-(Methylcarbamoyl)isonicotinic acid: is an organic compound that belongs to the class of isonicotinic acids. It is a derivative of pyridine with a carboxylic acid substituent at the 4-position and a methylcarbamoyl group at the 2-position.
Mechanism of Action
Target of Action
The primary target of 2-(Methylcarbamoyl)isonicotinic acid is the Lysine demethylase 4A (KDM4A) enzyme . KDM4A is a member of the lysine demethylase family, which catalyzes the removal of methyl marks from histone lysine residues, thereby regulating chromatin structure and gene expression . KDM4A plays a crucial role in the epigenetic dysregulation in various cancers and is linked to aggressive disease and poor clinical outcomes .
Mode of Action
This compound interacts with KDM4A, inhibiting its enzymatic activity . This inhibition is achieved through a substrate-competitive mechanism, as identified by a Homogeneous Time-Resolved Fluorescence-based assay . The compound’s interaction with KDM4A results in the inhibition of H3K9me3 peptide demethylation, a key process in the regulation of gene expression .
Biochemical Pathways
The action of this compound primarily affects the biochemical pathways involving histone methylation. Histone methylation is a crucial epigenetic mechanism regulated by the interplay of lysine methyltransferases (KMTs) and demethylases (KDMs) . By inhibiting KDM4A, this compound disrupts this balance, leading to changes in chromatin structure and gene expression .
Result of Action
The inhibition of KDM4A enzymatic activity by this compound leads to changes in the methylation status of histone lysine residues . This can result in alterations in chromatin structure and gene expression, potentially influencing cellular processes such as proliferation, development, differentiation, and genome integrity .
Biochemical Analysis
Biochemical Properties
2-(Methylcarbamoyl)isonicotinic acid has been identified as a preliminary active fragment, displaying inhibition of KDM4A enzymatic activity . This suggests that it interacts with enzymes such as KDM4A, potentially influencing their function and the biochemical reactions they are involved in .
Cellular Effects
KDM4A plays an important role in the epigenetic regulation in various cancers and is linked to aggressive disease and poor clinical outcomes . Therefore, the inhibition of this enzyme by this compound could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the KDM4A enzyme . It inhibits the enzymatic activity of KDM4A, which could lead to changes in gene expression and other molecular effects .
Temporal Effects in Laboratory Settings
Its ability to inhibit KDM4A suggests that it could have long-term effects on cellular function .
Metabolic Pathways
Its interaction with KDM4A suggests that it could be involved in pathways related to epigenetic regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylcarbamoyl)isonicotinic acid typically involves the following steps:
Starting Material: The synthesis begins with isonicotinic acid, which is commercially available.
Formation of Methylcarbamoyl Group: The isonicotinic acid is reacted with methyl isocyanate under controlled conditions to introduce the methylcarbamoyl group at the 2-position.
Purification: The resulting product is purified using recrystallization or chromatography techniques to obtain pure this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Methylcarbamoyl)isonicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(Methylcarbamoyl)isonicotinic acid has several scientific research applications, including:
Comparison with Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
Nicotinic acid: An isomer of isonicotinic acid with the carboxyl group at the 3-position.
Picolinic acid: Another isomer with the carboxyl group at the 2-position.
Uniqueness: 2-(Methylcarbamoyl)isonicotinic acid is unique due to the presence of the methylcarbamoyl group at the 2-position, which imparts distinct chemical and biological properties. This modification enhances its potential as an inhibitor of lysine demethylase enzymes, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
2-(methylcarbamoyl)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-9-7(11)6-4-5(8(12)13)2-3-10-6/h2-4H,1H3,(H,9,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIZBGMQZAJNIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=NC=CC(=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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